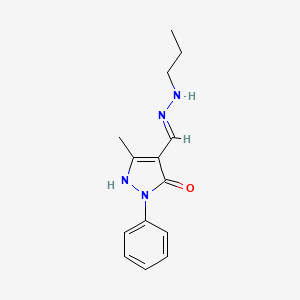![molecular formula C23H23NO4 B6126101 N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB belongs to the family of benzamides, which are known for their diverse pharmacological properties. In
作用机制
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain proteins that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to purify and has a high purity level. However, this compound has some limitations for lab experiments. It is a highly hydrophobic compound, which makes it difficult to dissolve in water. Additionally, this compound has a low solubility in most organic solvents, which makes it challenging to use in certain experiments.
未来方向
There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide. One area of research is to investigate the potential of this compound in combination with other drugs for the treatment of cancer. Another area of research is to explore the mechanism of action of this compound in greater detail. Additionally, more studies are needed to investigate the potential of this compound in the treatment of neurodegenerative diseases and inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential as a therapeutic agent in various diseases. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of several diseases. The synthesis of this compound involves a multi-step process, and it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and more studies are needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with bis(4-methoxyphenyl)methane in the presence of a base. This reaction leads to the formation of N,N-dimethyl-4-methoxybenzamide, which is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification through column chromatography.
科学研究应用
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-26-19-10-4-16(5-11-19)22(17-6-12-20(27-2)13-7-17)24-23(25)18-8-14-21(28-3)15-9-18/h4-15,22H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUROBTRQYQXPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)